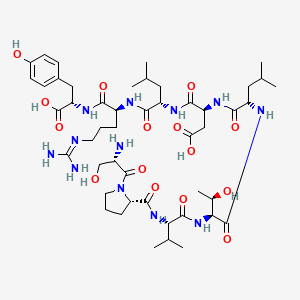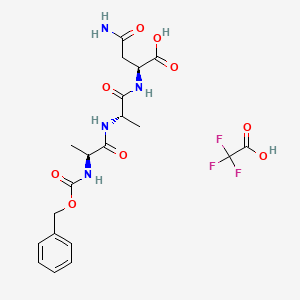
Tubulin/MMP-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin/MMP-IN-1 is a potent inhibitor of both tubulin and matrix metalloproteinases (MMPs). This compound has shown significant potential in cancer research due to its ability to suppress tubulin polymerization, induce cell cycle arrest at the G2/M phase, and promote reactive oxidative stress (ROS) generation in HepG2 cells, ultimately leading to apoptosis via the mitochondrial-dependent apoptotic pathway .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin/MMP-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed in full .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include stringent quality control measures to maintain consistency and efficacy of the compound .
化学反応の分析
Types of Reactions
Tubulin/MMP-IN-1 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions may be involved in the metabolic processing of the compound within biological systems.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results .
Major Products Formed
The major products formed from the reactions of this compound include its metabolites, which are generated through the body’s metabolic processes. These metabolites can have varying degrees of biological activity and are studied to understand the compound’s overall efficacy and safety .
科学的研究の応用
Tubulin/MMP-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
Tubulin/MMP-IN-1 exerts its effects through a dual mechanism of action:
Inhibition of Tubulin Polymerization: By binding to tubulin, the compound prevents the polymerization of microtubules, leading to cell cycle arrest at the G2/M phase.
Inhibition of Matrix Metalloproteinases: The compound also inhibits matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix.
類似化合物との比較
Similar Compounds
Combretastatin A-4: Like Tubulin/MMP-IN-1, Combretastatin A-4 inhibits tubulin polymerization and has shown potential in cancer research.
Paclitaxel: This compound stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis.
Uniqueness
This compound is unique due to its dual inhibitory action on both tubulin and matrix metalloproteinases. This dual mechanism provides a comprehensive approach to targeting cancer cells by disrupting their structural integrity and preventing their invasive capabilities .
特性
分子式 |
C38H44NO9P |
|---|---|
分子量 |
689.7 g/mol |
IUPAC名 |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 2-[4-[[diethoxyphosphoryl-(2-methylphenyl)methyl]amino]phenyl]acetate |
InChI |
InChI=1S/C38H44NO9P/c1-8-46-49(41,47-9-2)38(31-13-11-10-12-26(31)3)39-30-19-16-28(17-20-30)25-36(40)48-33-22-27(18-21-32(33)42-4)14-15-29-23-34(43-5)37(45-7)35(24-29)44-6/h10-24,38-39H,8-9,25H2,1-7H3/b15-14- |
InChIキー |
KYWNCKLZETWRBX-PFONDFGASA-N |
異性体SMILES |
CCOP(=O)(C(C1=CC=CC=C1C)NC2=CC=C(C=C2)CC(=O)OC3=C(C=CC(=C3)/C=C\C4=CC(=C(C(=C4)OC)OC)OC)OC)OCC |
正規SMILES |
CCOP(=O)(C(C1=CC=CC=C1C)NC2=CC=C(C=C2)CC(=O)OC3=C(C=CC(=C3)C=CC4=CC(=C(C(=C4)OC)OC)OC)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


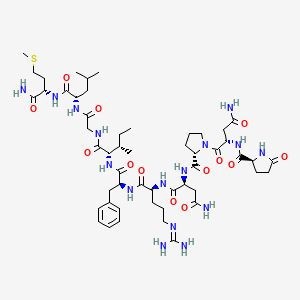
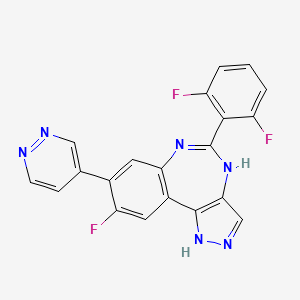
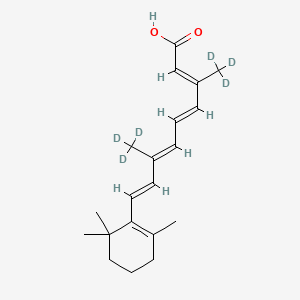
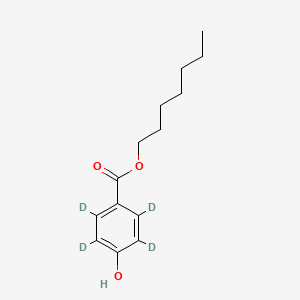
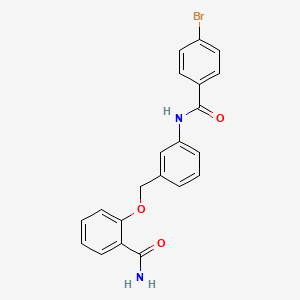
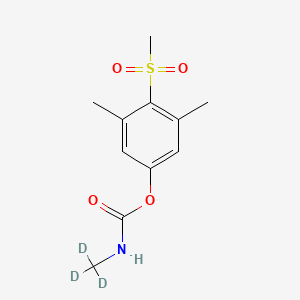
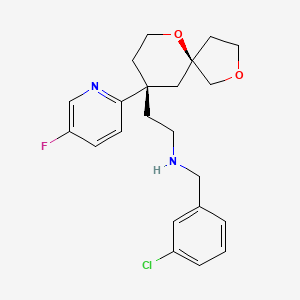
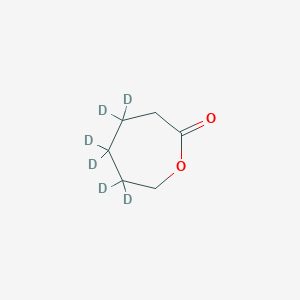
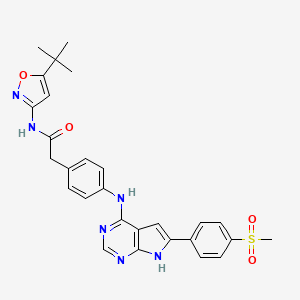
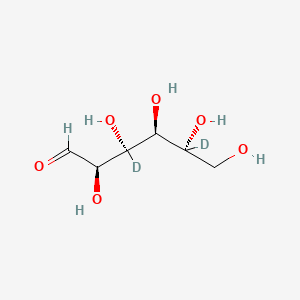
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)
